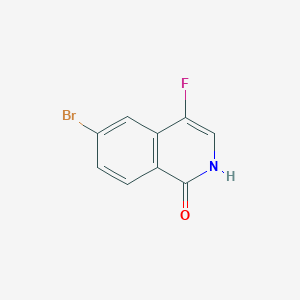
6-bromo-4-fluoro-2H-isoquinolin-1-one
Übersicht
Beschreibung
6-bromo-4-fluoro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C9H5BrFNO and its molecular weight is 242.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Bromo-4-fluoro-2H-isoquinolin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to explore the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a bicyclic isoquinoline framework. The presence of bromine and fluorine atoms at specific positions enhances its electronic properties, which may contribute to its biological activity. The compound's molecular formula is C9H6BrFNO, with a molecular weight of approximately 232.05 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrFNO |
| Molecular Weight | 232.05 g/mol |
| Melting Point | Not specified |
| Solubility | Organic solvents |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially including various enzyme systems and receptors involved in cellular signaling pathways. For instance, similar compounds have shown interactions with dopamine receptors and Rho-kinase pathways, suggesting that this compound may modulate neurotransmitter systems or exhibit anti-inflammatory properties .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial and antifungal activities. These findings suggest that this compound could be explored as a candidate for developing new antimicrobial agents .
Anticancer Activity
Several studies have reported the anticancer potential of isoquinolinone derivatives. For example, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines, including breast and colon cancers . The mechanism may involve the inhibition of critical signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
The compound may also exhibit neuroprotective properties by acting as a ligand for dopamine receptors or inhibiting Rho-kinase pathways. These actions could influence dopaminergic signaling, which is crucial for neurodegenerative disease treatment .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of isoquinolinone derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to established chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
A screening assay conducted on various isoquinolinone derivatives highlighted the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited significant growth inhibition at concentrations lower than those required for traditional antibiotics .
Eigenschaften
IUPAC Name |
6-bromo-4-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLVUSHURQJECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CNC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














